chemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
chemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
An In-depth Technical Guide to 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid
Introduction
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative. The core of this molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] These activities include antibacterial, anti-inflammatory, antioxidant, and antimitotic properties.[1][3] The specific structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, featuring a propanoic acid side chain, makes it a valuable building block for creating more complex molecules and for potential use as a pharmacologically active agent itself. This guide provides a detailed overview of its chemical properties, potential synthesis, and relevant experimental protocols for its characterization.
Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in research and development. Below is a summary of the known and predicted properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.
| Property | Value | Source |
| IUPAC Name | 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | N/A |
| CAS Number | 1249548-97-7 | [4] |
| Molecular Formula | C8H12N2O2 | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Physical Form | Predicted to be a solid at room temperature. | Inferred from similar compounds |
| Predicted pKa | ~4-5 (for the carboxylic acid) | Inferred from propanoic acid structure[5][6] |
| Predicted Solubility | Soluble in organic solvents like DMSO and methanol; sparingly soluble in water. | General chemical principles |
Structural Information
The structure consists of a pyrazole ring N-methylated at position 1. A 2-methylpropanoic acid group is attached at the 4th position of the pyrazole ring.
Caption: 2D structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.
Synthesis and Reactivity
A generalized approach would involve the formation of the pyrazole core, followed by the elaboration of the side chain. One possible strategy could start from a suitable pyrazole precursor which is then alkylated to introduce the propanoic acid moiety or a precursor to it.
Caption: A potential synthetic workflow for the target molecule.
The carboxylic acid group makes the molecule reactive towards standard derivatization reactions, such as esterification and amidation, allowing for its use as a scaffold in the synthesis of compound libraries for screening.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[1] Compounds containing this moiety have been developed as anti-inflammatory drugs (e.g., celecoxib), antibacterial agents, and anticancer therapeutics.[3][8]
-
Anti-inflammatory: Some pyrazole-containing compounds exhibit anti-inflammatory activity.[2]
-
Antibacterial: Novel pyrazole derivatives have shown promising activity against various bacterial strains, including resistant ones.[3][8]
-
Neurological Disorders: Derivatives of 2-phenyl-3-(1H-pyrazol-4-yl) pyridine have been investigated as allosteric modulators for muscarinic acetylcholine receptors (mAChRs), which are targets for treating neurological and psychiatric disorders.[9]
Given these precedents, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest for screening campaigns and for further chemical modification to explore its therapeutic potential.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of a synthesized batch of the target compound. The trustworthiness of this protocol is ensured by the inclusion of a system suitability test and a standardized sample preparation procedure.
1. Materials and Reagents:
- 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA), 99%+
- Methanol, HPLC grade
- Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
- HPLC System: A standard system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm and 254 nm
- Injection Volume: 10 µL
3. Procedure:
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Degas both solutions before use.
Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Sample Analysis: Inject the prepared sample solution.
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Workflow for HPLC purity analysis.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol follows the OECD Guideline 105 for determining water solubility, a critical parameter for drug development.
1. Materials and Reagents:
- 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- Distilled or deionized water
- pH meter
- Shaking incubator or flask shaker
- Centrifuge
- HPLC system for quantification
2. Procedure:
- Add an excess amount of the solid compound to a known volume of water in a flask.
- Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
- Allow the mixture to equilibrate for at least 24 hours, with continuous agitation.
- After equilibration, stop the shaking and allow the undissolved solid to settle.
- Measure the pH of the saturated solution.
- Centrifuge an aliquot of the supernatant at high speed to remove any suspended particles.
- Carefully remove a known volume of the clear supernatant and dilute it appropriately.
- Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC with a calibration curve.
- The calculated concentration represents the aqueous solubility at the experimental temperature and final pH.
Conclusion
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound with properties that make it a person of interest for further investigation in materials science and medicinal chemistry. Its pyrazole core is a known pharmacophore, and the carboxylic acid moiety provides a convenient handle for synthetic modification. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and related molecules.
References
-
2-methyl-2-(1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information - NextSDS. (URL: [Link])
-
2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. (URL: [Link])
-
Stg-001 | C14H10F6N2O2 | CID 125482193 - PubChem - NIH. (URL: [Link])
-
Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. (URL: [Link])
-
Propanoic acid, 2-methyl- - the NIST WebBook. (URL: [Link])
-
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride - NextSDS. (URL: [Link])
-
Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook. (URL: [Link])
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (URL: [Link])
-
2-methyl-3-(trimethyl-1h-pyrazol-4-yl)propanoic acid - PubChemLite. (URL: [Link])
-
Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. (URL: [Link])
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. (URL: [Link])
-
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. (URL: [Link])
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (URL: [Link])
-
2-methyl-2-(1H-pyrazol-3-yl)propanoic acid — Chemical Substance Information - NextSDS. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])
-
Propanoic acid, 2-methyl-, 2-methylpentyl ester - the NIST WebBook. (URL: [Link])
Sources
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents | MDPI [mdpi.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Propanoic acid, 2-methyl- (CAS 79-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
